
4-Bromo-5-azidopyridazine-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-azidopyridazine-3(2H)-one is a heterocyclic compound that contains both bromine and azide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-azidopyridazine-3(2H)-one typically involves the introduction of bromine and azide groups onto a pyridazine ring. One possible synthetic route could involve the bromination of a pyridazine derivative followed by azidation. The reaction conditions might include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Azidation: Substitution of a leaving group (e.g., halide) with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield, safety, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and improved safety when handling azides.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-azidopyridazine-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine or azide groups can be substituted with other nucleophiles.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), potassium carbonate (K2CO3), DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Major Products
Substitution: Various substituted pyridazine derivatives.
Cycloaddition: Triazole derivatives.
Reduction: Amino-pyridazine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in bioorthogonal chemistry for labeling biomolecules.
Medicine: Exploration as a precursor for drug development.
Industry: Use in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 4-Bromo-5-azidopyridazine-3(2H)-one would depend on its specific application. For example, in bioorthogonal chemistry, the azide group can react with alkynes in a copper-catalyzed cycloaddition to form triazoles, which can be used to label biomolecules. The molecular targets and pathways would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-chloropyridazine-3(2H)-one: Similar structure but with a chlorine atom instead of an azide group.
4-Bromo-5-aminopyridazine-3(2H)-one: Similar structure but with an amino group instead of an azide group.
4-Bromo-5-methylpyridazine-3(2H)-one: Similar structure but with a methyl group instead of an azide group.
Uniqueness
4-Bromo-5-azidopyridazine-3(2H)-one is unique due to the presence of both bromine and azide functional groups, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-azido-5-bromo-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN5O/c5-3-2(8-10-6)1-7-9-4(3)11/h1H,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHOPJJYSXEQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1N=[N+]=[N-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2707905.png)
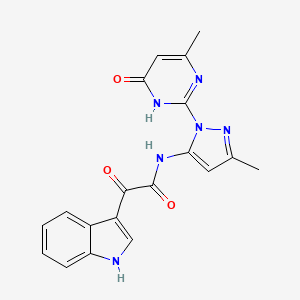
![1-[4-[3-(2-Methoxyethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2707909.png)
![N-(3,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2707910.png)
![N-[2-(1-Cyanopropylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2707912.png)
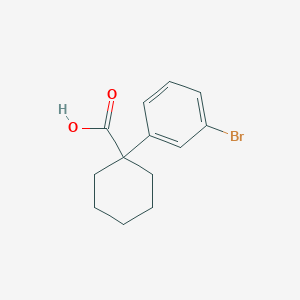
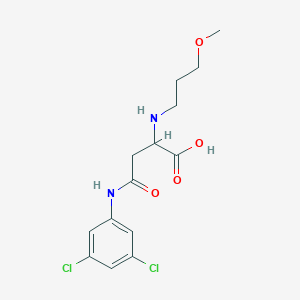
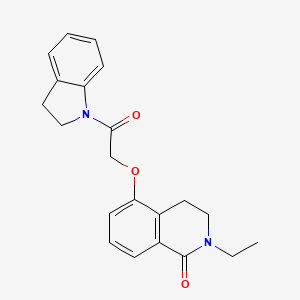
![5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2707919.png)
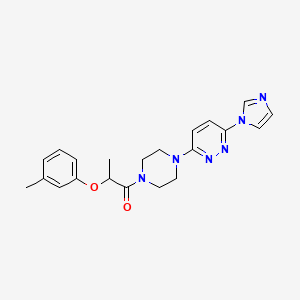
methanol](/img/structure/B2707921.png)

![2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime](/img/structure/B2707923.png)
